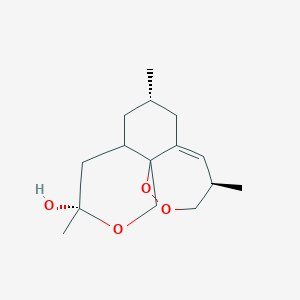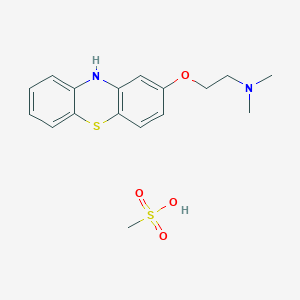![molecular formula C19H14Cl2N2O3 B236888 N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide, also known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the furan class of compounds and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and thereby reduces inflammation. This compound has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant activities, this compound has been found to have a range of other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of cancer. This compound has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological effects are well understood. However, there are also some limitations to the use of this compound in lab experiments. It is a potent inhibitor of COX-2, which may make it difficult to study the role of COX-2 in various biological processes. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several future directions for the use of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in scientific research. One potential area of research is the development of this compound analogs with improved pharmacokinetic and toxicity profiles. Another area of research is the study of this compound in vivo, to better understand its pharmacokinetics and toxicity. Finally, this compound may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound exerts its pharmacological effects by inhibiting the activity of COX-2, and it has several advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the development of analogs with improved pharmacokinetic and toxicity profiles and the study of this compound in vivo.
Métodos De Síntesis
The synthesis of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide involves the reaction of 2,5-dichlorobenzoic acid with 4-methyl-o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with furfurylamine to yield the final compound, this compound. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C19H14Cl2N2O3 |
|---|---|
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
N-[3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-11-4-6-13(22-19(25)17-3-2-8-26-17)10-16(11)23-18(24)14-9-12(20)5-7-15(14)21/h2-10H,1H3,(H,22,25)(H,23,24) |
Clave InChI |
XZIBCAGEYPFHHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)


